Pentanamide, N-(3-nitrophenyl)-
Description
Pentanamide, N-(3-nitrophenyl)-, is a secondary amide derivative featuring a pentanamide backbone substituted with a 3-nitrophenyl group at the nitrogen atom. The nitro group (-NO₂) at the meta position on the phenyl ring introduces electron-withdrawing effects, which may influence solubility, reactivity, and biological interactions compared to derivatives with electron-donating substituents (e.g., methoxy or chloro groups) .
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
N-(3-nitrophenyl)pentanamide |
InChI |
InChI=1S/C11H14N2O3/c1-2-3-7-11(14)12-9-5-4-6-10(8-9)13(15)16/h4-6,8H,2-3,7H2,1H3,(H,12,14) |
InChI Key |
UYUWKCAOJYPGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of N-(3-nitrophenyl)pentanamide with its analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in N-(3-nitrophenyl)pentanamide likely reduces lipophilicity compared to methoxy or chloro derivatives, impacting membrane permeability and drug-likeness .
Antiparasitic Activity
- N-(4-Methoxyphenyl)pentanamide : Exhibits time- and concentration-dependent anthelmintic activity against Toxocara canis larvae, comparable to albendazole but with lower cytotoxicity in human and animal cell lines .
- N-(3-Nitrophenyl)pentanamide: No direct data available. However, nitroaryl groups in other compounds (e.g., nitrofurans) are associated with antimicrobial activity but may confer higher toxicity due to reactive metabolite formation .
Cytotoxicity Profile
- N-(4-Methoxyphenyl)pentanamide shows negligible cytotoxicity, making it a safer candidate than albendazole .
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